molecular formula C10H9NO3S B13951549 6-Methoxy-4-methyl-1,3-benzothiazole-2-carboxylic acid CAS No. 130593-22-5

6-Methoxy-4-methyl-1,3-benzothiazole-2-carboxylic acid

Cat. No.: B13951549
CAS No.: 130593-22-5
M. Wt: 223.25 g/mol
InChI Key: IIIOXICNDOIZNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-4-methyl-1,3-benzothiazole-2-carboxylic acid is a benzothiazole-based building block intended for research and development applications. This compound is part of a class of heterocyclic scaffolds frequently found in pharmacological agents and is of significant interest in medicinal chemistry . The benzothiazole core is a privileged structure in drug discovery, with derivatives demonstrating a range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties . The carboxylic acid functional group at the 2-position and the methoxy substituent at the 6-position make this compound a versatile intermediate for the synthesis of more complex molecules, particularly through the formation of amide bonds for the creation of carboxamide derivatives . Such carboxamide derivatives bearing methoxy and hydroxy groups have been investigated for their pronounced antiproliferative activity against various cancer cell lines, such as breast cancer MCF-7 cells, and have also shown potent antioxidative and antibacterial effects in scientific studies . Researchers can utilize this compound as a key precursor in the design and synthesis of novel bioactive molecules. The structure is also amenable to further functionalization via its carboxylic acid group, for example, through activation with agents like N,N'-carbonyldiimidazole (CDI) to form acylating intermediates for subsequent reactions . This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemical compounds with appropriate safety precautions.

Properties

CAS No.

130593-22-5

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

IUPAC Name

6-methoxy-4-methyl-1,3-benzothiazole-2-carboxylic acid

InChI

InChI=1S/C10H9NO3S/c1-5-3-6(14-2)4-7-8(5)11-9(15-7)10(12)13/h3-4H,1-2H3,(H,12,13)

InChI Key

IIIOXICNDOIZNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)C(=O)O)OC

Origin of Product

United States

Preparation Methods

Cyclization of Substituted Aminobenzoates

The benzothiazole core is typically constructed via cyclization reactions. A key method involves methyl 4-amino-3-methoxy-5-methylbenzoate as the starting material:

  • Reagents : Potassium thiocyanate (KSCN, 4 equiv), bromine (2 equiv)
  • Solvent : Glacial acetic acid
  • Conditions : Stirred at 10°C during bromine addition, then at room temperature overnight.
  • Workup : Basified to pH 8 with NH₃, followed by filtration and purification.

This method yields the benzothiazole ring with a methoxy group at position 6 and methyl at position 4. Hydrolysis of the methyl ester (e.g., using NaOH or LiOH) converts it to the carboxylic acid.

Alternative Pathways via Thiocyanation

Recent advances employ thiocyanation for functionalization:

Step Reagents/Conditions Outcome
Thiocyanation CuBr₂, KSCN in iPrOH/H₂O, 2h, 65°C Introduces -SCN at position 6
Methoxylation MeI, K₂CO₃, DMF, reflux Converts -SCN to -OCH₃
Carboxylation POCl₃/Py in CH₂Cl₂, 12h Forms carboxylic acid at position 2

Key Reaction Data

Parameter Value/Detail Source
Cyclization Yield 68–92% (depending on substituents)
Methylation Efficiency 92% (for -OCH₃ introduction)
Hydrolysis Yield 98% (ester to acid conversion)
Purity Post-Purification >95% (via column chromatography)

Structural Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 2.51 (s, 3H, CH₃), 3.95 (s, 3H, OCH₃), 7.21–7.84 (aromatic protons).
  • LC/MS (ESI⁻) : m/z 252.1 [M−H]⁻.
  • ¹³C NMR : δ 163.3 (COOH), 160.9 (C-OCH₃), 154.6 (C-S).

Optimization Considerations

  • Temperature Control : Critical during bromine addition to avoid side reactions.
  • Solvent Choice : DMF enhances coupling efficiency for carboxylate intermediates.
  • Purification : Silica gel chromatography (hexane/ethyl acetate) ensures high purity.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-4-methyl-1,3-benzothiazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted benzothiazole derivatives .

Mechanism of Action

The mechanism of action of 6-Methoxy-4-methyl-1,3-benzothiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The compound may also interfere with cellular signaling pathways, leading to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzothiazole Derivatives

Substituent Position and Functional Group Variations

6-Methylbenzo[d]thiazole-2-carboxylic Acid (CAS: 3507-18-4)
  • Molecular Formula: C₉H₇NO₂S
  • Molecular Weight : 193.22 g/mol .
  • Key Differences: Lacks the methoxy group; instead, a methyl group is located at position 5.
6-Methoxy-1,3-benzothiazole-2-carboxylic Acid (CAS: 946-13-4)
  • Molecular Formula: C₉H₇NO₃S
  • Molecular Weight : 209.22 g/mol .
  • Key Differences : The methoxy group is at position 6 instead of 3. This positional isomerism impacts hydrogen bonding capacity and lipophilicity, which are critical for biological activity .
Methyl 6-Methoxybenzo[d]thiazole-2-carboxylate (CAS: 7267-28-9)
  • Molecular Formula: C₁₀H₉NO₃S
  • Key Differences : The carboxylic acid group is esterified to a methyl ester (-COOCH₃), enhancing lipophilicity and altering metabolic stability .

Halogenated Derivatives

Methyl 2-Chloro-4-methylbenzo[d]thiazole-6-carboxylate (CAS: 1190320-44-5)
  • Molecular Formula: C₁₀H₈ClNO₂S
  • Molecular Weight : 241.69 g/mol .
6-Bromo-1,3-benzothiazole-2-carboxylic Acid (CAS: N/A)
  • Key Differences : A bromine atom at position 6 increases molecular weight and polarizability, affecting photophysical properties and reactivity in cross-coupling reactions .

Comparison with Non-Benzothiazole Analogs

6-Methoxybenzo[b]thiophene-2-carboxylic Acid

  • Core Structure : Benzothiophene (a fused benzene and thiophene ring) instead of benzothiazole.
  • Key Differences : The sulfur atom is part of a five-membered thiophene ring, altering conjugation and electronic properties compared to the six-membered benzothiazole system .

Azo-Benzothiazole Derivatives

  • Example : 2-Hydroxy-4-substituted-3(4,6-disubstituted-benzothiazolyl)azo benzoic acid.
  • Key Differences : The presence of an azo (-N=N-) group introduces strong absorbance in the visible spectrum, making these compounds suitable as dyes or sensors .

Physicochemical and Spectroscopic Properties

Spectral Data and Stereochemical Considerations

  • NMR Analysis : In the target compound, the methoxy and methyl groups at position 4 generate distinct upfield/downfield shifts in ¹H and ¹³C NMR spectra compared to derivatives with substituents at position 6 .
  • Stereoisomerism: Evidence from related compounds (e.g., 1,2-dioxane ring derivatives) highlights the importance of stereochemistry in biological activity. For example, epimerization at C-3 in similar structures leads to divergent NOE correlations and coupling constants .

Acidity and Solubility

  • pKa Values : The carboxylic acid group (pKa ~2–3) dominates acidity, but electron-withdrawing substituents (e.g., halogens) can lower pKa further. Ester derivatives (e.g., methyl esters) eliminate this acidity .
  • Lipophilicity : The 4-methoxy-4-methyl substitution in the target compound increases hydrophobicity (logP ~2.31) compared to 6-methoxy analogs (logP ~1.5–2.0) .

Biological Activity

6-Methoxy-4-methyl-1,3-benzothiazole-2-carboxylic acid is a compound belonging to the benzothiazole class, which has garnered attention for its diverse biological activities. Benzothiazole derivatives are known for their potential in medicinal chemistry due to their antimicrobial, anticancer, anti-inflammatory, and analgesic properties. This article explores the biological activity of 6-Methoxy-4-methyl-1,3-benzothiazole-2-carboxylic acid by reviewing relevant studies and findings.

Chemical Structure and Properties

The molecular formula of 6-Methoxy-4-methyl-1,3-benzothiazole-2-carboxylic acid is C10H9NO3S. Its structure includes a benzothiazole ring with a methoxy group and a carboxylic acid functional group, contributing to its biological activities.

1. Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 6-Methoxy-4-methyl-1,3-benzothiazole-2-carboxylic acid possess activity against various pathogens including Staphylococcus aureus, Escherichia coli, and Candida albicans .

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli4 µg/mL
Candida albicans16 µg/mL

2. Anticancer Properties

Benzothiazole derivatives have been investigated for their anticancer potential. A study highlighted the ability of similar compounds to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.

3. Anti-inflammatory and Analgesic Effects

The compound has shown moderate anti-inflammatory effects in animal models. In experiments involving carrageenan-induced paw edema in rats, it was found that 6-Methoxy-4-methyl-1,3-benzothiazole-2-carboxylic acid significantly reduced inflammation compared to control groups . The analgesic activity was also notable, surpassing traditional analgesics like diclofenac in some assays.

The biological activity of 6-Methoxy-4-methyl-1,3-benzothiazole-2-carboxylic acid is attributed to its interaction with various biochemical pathways:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in metabolic processes. For example, it has been shown to inhibit aryl hydrocarbon hydroxylase and aminopyrine N-demethylase in hepatic microsomes .
  • Cell Signaling Modulation : It influences cellular signaling pathways that regulate cell proliferation and apoptosis, contributing to its anticancer effects .

Case Studies

Several case studies have documented the biological activities of benzothiazole derivatives:

  • Study on Antimicrobial Activity : A study evaluated various benzothiazole derivatives against a range of bacteria and fungi, demonstrating that modifications in the benzothiazole structure can enhance antimicrobial efficacy .
  • Anti-inflammatory Research : In another study focusing on anti-inflammatory properties, researchers administered the compound to rats with induced inflammation and observed significant reductions in edema compared to controls .

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 6-Methoxy-4-methyl-1,3-benzothiazole-2-carboxylic acid?

  • Methodological Answer :

  • Use PPE (protective glasses, gloves, lab coats, and masks) to avoid skin/eye contact and inhalation .
  • Conduct reactions involving hazardous intermediates (e.g., azides) in fume hoods or gloveboxes to mitigate exposure risks .
  • Employ filtered pipette tips to prevent cross-contamination during sample preparation .
  • Segregate chemical waste by hazard class (e.g., halogenated vs. non-halogenated) and use certified disposal services to comply with environmental regulations .

Q. What synthetic routes are effective for preparing 6-Methoxy-4-methyl-1,3-benzothiazole-2-carboxylic acid?

  • Methodological Answer :

  • Diazotization : React precursors like 6-methoxy-2-(4-aminostyryl)-1,3-benzothiazole with NaNO₂ in acidic conditions (HCl/MeOH) at 0°C to introduce azide groups, followed by coupling reactions .
  • Click Chemistry : Utilize Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with CuSO₄·5H₂O and sodium ascorbate in DMF to generate triazole-linked derivatives .
  • Purification : Isolate products via column chromatography (hexane/ethyl acetate gradients) and confirm purity using TLC or HPLC .

Q. How can structural identity be confirmed for this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolve crystal structures to determine bond lengths/angles and confirm substituent positions (e.g., methoxy and methyl groups) .
  • Multinuclear NMR : Analyze ¹H/¹³C NMR spectra for characteristic shifts (e.g., methoxy protons at δ ~3.8–4.0 ppm; carboxylic acid protons at δ ~12–14 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺) with <5 ppm error .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference NMR data with structurally analogous compounds (e.g., 2-hydroxy-6-methoxy-quinoline-4-carboxylic acid) to identify discrepancies in functional group environments .
  • Dynamic NMR : Investigate temperature-dependent shifts to detect conformational flexibility or tautomerism .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data .

Q. What strategies optimize structure-activity relationship (SAR) studies for derivatives?

  • Methodological Answer :

  • Functional Group Variation : Synthesize analogs with modified substituents (e.g., halogen, methyl, methoxy) to assess electronic/steric effects on bioactivity .
  • Molecular Docking : Perform in silico docking (AutoDock Vina) to predict binding affinities with targets (e.g., enzymes or receptors) and prioritize compounds for in vitro testing .
  • Pharmacophore Mapping : Identify critical interaction motifs (e.g., hydrogen-bond acceptors in the benzothiazole ring) using tools like Schrödinger’s Phase .

Q. What methodological considerations ensure stability assessment under varying conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), light (UV irradiation), and hydrolytic conditions (acid/base) to identify degradation pathways .
  • Analytical Monitoring : Use HPLC-PDA to track degradation products and quantify stability (e.g., % remaining parent compound) .
  • Excipient Compatibility : Test interactions with common formulation additives (e.g., magnesium stearate) via accelerated stability studies (40°C/75% RH) .

Q. How can bioorthogonal labeling techniques be applied to study pharmacological targets?

  • Methodological Answer :

  • Azide-Alkyne Tagging : Incorporate bioorthogonal handles (e.g., azide groups) into the compound for click chemistry-based conjugation with fluorescent probes or affinity tags .
  • Live-Cell Imaging : Use fluorogenic labels (e.g., styryl-benzothiazole derivatives) to track cellular uptake and sublocalization via confocal microscopy .
  • Pull-Down Assays : Isolate target proteins using biotinylated derivatives and streptavidin beads, followed by LC-MS/MS identification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.